![molecular formula C9H10BrNO2 B3007754 Methyl 2-(4-bromo-6-methylpyridin-2-yl)acetate CAS No. 1805567-32-1](/img/structure/B3007754.png)
Methyl 2-(4-bromo-6-methylpyridin-2-yl)acetate
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Overview
Description
“Methyl 2-(4-bromo-6-methylpyridin-2-yl)acetate” is a chemical compound with the CAS Number: 1805567-32-1 . It has a molecular weight of 244.09 and its molecular formula is C9H10BrNO2 . It is typically stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for “Methyl 2-(4-bromo-6-methylpyridin-2-yl)acetate” is 1S/C9H10BrNO2/c1-6-3-7 (10)4-8 (11-6)5-9 (12)13-2/h3-4H,5H2,1-2H3 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 2-(4-bromo-6-methylpyridin-2-yl)acetate” is a liquid at room temperature . Its molecular weight is 244.09 and its molecular formula is C9H10BrNO2 .Scientific Research Applications
- Researchers have employed Methyl 2-(4-bromo-6-methylpyridin-2-yl)acetate in palladium-catalyzed Suzuki cross-coupling reactions. These reactions allow the synthesis of diverse pyridine derivatives by coupling it with arylboronic acids. Such reactions are crucial for creating libraries of bioactive compounds .
Palladium-Catalyzed Reactions
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 2-(4-bromo-6-methylpyridin-2-yl)acetate is a complex organic compound It’s worth noting that bromopyridine derivatives, such as this compound, are often used in suzuki-miyaura cross-coupling reactions .
Mode of Action
Bromopyridine derivatives are known to participate in suzuki-miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s worth noting that compounds like this are often used in the synthesis of more complex molecules, potentially affecting a wide range of biochemical pathways depending on the final product .
Result of Action
As a bromopyridine derivative, it’s likely used as a building block in the synthesis of more complex molecules, which could have a wide range of effects depending on their structure and function .
Action Environment
The action environment of Methyl 2-(4-bromo-6-methylpyridin-2-yl)acetate can influence its action, efficacy, and stability. For instance, it’s recommended to store the compound at room temperature . Environmental factors such as temperature, pH, and the presence of other chemicals can potentially affect the compound’s stability and reactivity.
properties
IUPAC Name |
methyl 2-(4-bromo-6-methylpyridin-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-6-3-7(10)4-8(11-6)5-9(12)13-2/h3-4H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCMHUKELFHOCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)CC(=O)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-bromo-6-methylpyridin-2-yl)acetate | |
CAS RN |
1805567-32-1 |
Source
|
Record name | methyl 2-(4-bromo-6-methylpyridin-2-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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